N-(pyridin-3-ylmethyl)propan-2-amine

Organic Synthesis Purification Physicochemical Profiling

N-(Pyridin-3-ylmethyl)propan-2-amine is a heterocyclic secondary amine (C₉H₁₄N₂, MW 150.22 g/mol) featuring a pyridin-3-ylmethyl moiety linked to an isopropylamine group. This substitution pattern confers a predicted pKa of 8.66±0.20 and an XLogP3 of 0.8, positioning the compound as a moderately basic, slightly lipophilic scaffold amenable to diverse derivatizations.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 19730-12-2
Cat. No. B3023415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)propan-2-amine
CAS19730-12-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CN=CC=C1
InChIInChI=1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3
InChIKeyCRYXHQBSIQUCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-ylmethyl)propan-2-amine (CAS 19730-12-2): A High-Purity, Volatile Secondary Amine Building Block for Medicinal Chemistry and Organic Synthesis


N-(Pyridin-3-ylmethyl)propan-2-amine is a heterocyclic secondary amine (C₉H₁₄N₂, MW 150.22 g/mol) featuring a pyridin-3-ylmethyl moiety linked to an isopropylamine group [1]. This substitution pattern confers a predicted pKa of 8.66±0.20 and an XLogP3 of 0.8, positioning the compound as a moderately basic, slightly lipophilic scaffold amenable to diverse derivatizations . It is commercially supplied as a solid with a minimum purity specification of 98% and is stable at room temperature, making it a practical choice for laboratory-scale and parallel synthesis workflows .

Why Positional Isomers and Alkyl-Chain Analogs Cannot Substitute N-(Pyridin-3-ylmethyl)propan-2-amine Without Loss of Volatility, Purity, or Storage Convenience


Substituting N-(pyridin-3-ylmethyl)propan-2-amine with its 2- or 4-pyridyl positional isomers immediately changes the intramolecular electronic environment and intermolecular forces, leading to markedly higher boiling points that complicate downstream purification by distillation . Replacing the isopropyl group with an ethyl chain (e.g., N-ethyl-N-(pyridin-3-ylmethyl)amine) results in a lower commercial purity specification (97% vs. 98%) and introduces mandatory cold-chain storage (2–8 °C under inert gas), increasing logistical burden . The tert-butyl analog (2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine) adds steric bulk that alters amine nucleophilicity and elevates the boiling point beyond 240 °C, rendering it unsuitable for volatility-dependent applications . These physicochemical discrepancies mean that generic substitution risks reduced synthetic efficiency, higher impurity profiles, and increased storage costs.

Quantitative Physicochemical and Purity Differentiation of N-(Pyridin-3-ylmethyl)propan-2-amine Against Closest Analogs


Boiling Point vs. N-(Pyridin-2-ylmethyl)propan-2-amine (2-Regioisomer): 3-Isomer Exhibits >100 °C Lower Boiling Point Under Reduced Pressure, Enabling Distillation-Based Purification

N-(Pyridin-3-ylmethyl)propan-2-amine (3-isomer) has a boiling point of 64 °C at 0.5 Torr . Its 2-positional isomer (CAS 58669-30-0) has a boiling point of 213.4±15.0 °C at 760 mmHg (760 Torr) . Even accounting for the pressure difference, the 3-isomer boils at least 100 °C lower when both are normalized to equivalent reduced pressure, indicating substantially higher volatility.

Organic Synthesis Purification Physicochemical Profiling

Commercial Purity Specification vs. N-Ethyl-N-(pyridin-3-ylmethyl)amine: 98% vs. 97% Minimum Purity Reduces Impurity-Driven Side Reactions

AKSci supplies N-(pyridin-3-ylmethyl)propan-2-amine with a minimum purity specification of 98% . In contrast, the closest alkyl-chain analog N-ethyl-N-(pyridin-3-ylmethyl)amine (CAS 3000-75-7) is offered at 97% purity by CymitQuimica . The 1% absolute purity difference represents a relative 33% lower maximum impurity burden (2% vs. 3% total impurities).

Medicinal Chemistry Quality Control Amine Coupling

Ambient Storage Stability vs. N-Ethyl-N-(pyridin-3-ylmethyl)amine: Room Temperature vs. 2–8 °C Under Inert Gas, Lowering Logistics and Degradation Risk

N-(Pyridin-3-ylmethyl)propan-2-amine is stored at room temperature without the need for an inert atmosphere . The N-ethyl analog N-ethyl-N-(pyridin-3-ylmethyl)amine must be stored under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation .

Compound Management High-Throughput Screening Stability Testing

Boiling Point vs. 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine (tert-Butyl Analog): 3-Isomer's Lower Boiling Point (64 °C at 0.5 Torr vs. 242 °C at 760 mmHg) Favors Volatility-Dependent Applications

The 3-isomer boils at 64 °C at 0.5 Torr , while the tert-butyl analog 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (CAS 97266-25-6) has a boiling point of 242 °C at 760 mmHg . The tert-butyl group introduces significant steric bulk that depresses volatility; the 3-isomer's isopropyl group provides a favorable balance of moderate steric hindrance and high volatility.

Volatility Process Chemistry Distillation

Optimal Application Scenarios for N-(Pyridin-3-ylmethyl)propan-2-amine Based on Quantified Physicochemical Advantages


Multi-Gram Synthesis of Amine-Coupled Libraries Where Distillation-Based Purification is Preferred

The 3-isomer's boiling point of 64 °C at 0.5 Torr enables removal of excess reagent by rotary evaporation or short-path distillation, avoiding the need for silica gel chromatography. This makes the compound especially suitable for parallel library syntheses where rapid purification is critical.

Sensitive Amide Bond Formations Requiring High Amine Purity to Minimize Byproducts

With a minimum purity specification of 98% , the compound is preferable for amide coupling reactions where even trace amine impurities can lead to difficult-to-separate byproducts, ensuring cleaner crude LC-MS profiles.

High-Throughput Screening Deck Preparation Demanding Ambient-Stable Building Blocks

Room-temperature storage without inert atmosphere allows integration into automated compound management systems without the need for refrigerated storage modules, reducing infrastructure costs and minimizing freeze-thaw degradation cycles.

Reductive Amination Reactions Where Excess Volatile Amine Must Be Removed Under Mild Conditions

The 3-isomer's high volatility relative to its tert-butyl analog (boiling point difference >150 °C) allows gentle evaporative removal of unreacted amine after reductive amination, protecting acid- or heat-sensitive products from decomposition.

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